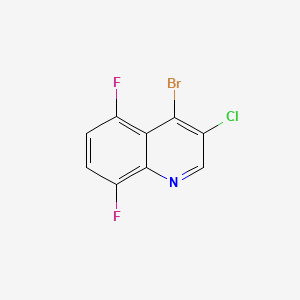

4-Bromo-3-chloro-5,8-difluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-5,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClF2N/c10-8-4(11)3-14-9-6(13)2-1-5(12)7(8)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISSAMSFPLEPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672689 | |

| Record name | 4-Bromo-3-chloro-5,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210275-42-5 | |

| Record name | 4-Bromo-3-chloro-5,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-chloro-5,8-difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloro-5,8-difluoroquinoline is a halogenated quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds. The presence of multiple halogen substituents—bromo, chloro, and fluoro groups—on the quinoline ring suggests that this compound could be a valuable building block in the synthesis of complex molecules and a candidate for screening in drug discovery programs. The electronic properties and steric hindrance imparted by the halogens can significantly influence the compound's reactivity and biological activity. This guide provides a summary of the known chemical properties, a proposed synthetic protocol, and general safety considerations for this compound.

Core Chemical Properties

While specific experimental data for this compound is not widely available in the public domain, its basic molecular properties have been established. Commercial suppliers confirm its existence and provide fundamental identifiers.

| Property | Value | Source |

| CAS Number | 1210275-42-5 | [1] |

| Molecular Formula | C₉H₃BrClF₂N | [2] |

| Molecular Weight | 278.48 g/mol | [2] |

| Physical Form | Solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| SMILES String | BrC1=C(Cl)C=NC(C1=C(F)C=C2)=C2F | [2] |

| InChI Key | UISSAMSFPLEPEJ-UHFFFAOYSA-N | [2] |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in publicly accessible scientific literature. However, based on established methods for the synthesis of polyhalogenated quinolines, a plausible synthetic route can be proposed. One common strategy involves the cyclization of appropriately substituted anilines.

Proposed Synthesis: Modified Gould-Jacobs Reaction

This proposed protocol is based on the Gould-Jacobs reaction, which is a versatile method for synthesizing quinolines. The starting material would be a suitably halogenated aniline.

Step 1: Synthesis of the Anilinoacrylate Intermediate

-

Reactants: 2-bromo-3,6-difluoro-5-chloroaniline and diethyl ethoxymethylenemalonate (EMME).

-

Procedure:

-

Equimolar amounts of 2-bromo-3,6-difluoro-5-chloroaniline and EMME are mixed in a suitable solvent, such as ethanol.

-

The mixture is heated at reflux for a period of 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude diethyl 2-((2-bromo-3,6-difluoro-5-chlorophenyl)amino)maleate.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Thermal Cyclization to the Quinolone

-

Reactant: The purified anilinoacrylate intermediate from Step 1.

-

Procedure:

-

The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to approximately 250 °C.

-

The cyclization reaction is typically complete within 30-60 minutes.

-

The reaction mixture is cooled to room temperature, and the precipitated product, ethyl 4-hydroxy-5,8-difluoro-3-chloro-bromoquinoline-2-carboxylate, is collected by filtration.

-

Step 3: Hydrolysis and Decarboxylation

-

Reactant: The quinolone from Step 2.

-

Procedure:

-

The ester is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide.

-

The resulting solution is acidified to precipitate the carboxylic acid.

-

The dried carboxylic acid is then heated at its melting point or in a high-boiling solvent to effect decarboxylation, yielding 4-hydroxy-5,8-difluoro-3-chloro-bromoquinoline.

-

Step 4: Halogenation of the 4-Hydroxy Group

-

Reactant: The 4-hydroxyquinoline from Step 3.

-

Procedure:

-

The 4-hydroxyquinoline is treated with a halogenating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom. This step would lead to a different final product. To obtain the target compound, this step would be a bromination, for example, using phosphorus oxybromide (POBr₃). Correction: The target compound has a bromine at position 4. The proposed synthesis should be adjusted to introduce bromine at this position. A more direct route or a different named reaction might be more appropriate.

-

Revised Proposed Synthetic Approach: Halogenation of a Precursor Quinolone

A more direct approach would involve the halogenation of a pre-existing quinoline core.

-

Starting Material: 3-chloro-5,8-difluoroquinolin-4-ol.

-

Procedure:

-

The starting quinolin-4-ol is subjected to bromination. A common reagent for this transformation is phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide.

-

The reaction is typically carried out in a sealed tube or under reflux, with or without a solvent.

-

After the reaction is complete, the mixture is carefully poured onto ice, and the product is extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude this compound.

-

Purification is typically achieved by column chromatography.

-

Mandatory Visualizations

Caption: A conceptual workflow for the synthesis of this compound.

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound, the quinoline core is a well-established pharmacophore. Derivatives of quinoline are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The presence and positioning of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound represents a potentially valuable scaffold for the development of new therapeutic agents. It can be used as a key intermediate for further functionalization through reactions such as Suzuki or Stille cross-coupling at the bromo position.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Toxicology: The toxicological properties have not been fully investigated. Similar halogenated compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3]

-

Flammability: The flammability of this compound is not known, but many organic solids are combustible. Keep away from heat and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a summary of the currently available information on this compound. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to 4-Bromo-3-chloro-5,8-difluoroquinoline (CAS 1210275-42-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chloro-5,8-difluoroquinoline, with the Chemical Abstracts Service (CAS) number 1210275-42-5, is a halogenated quinoline derivative. This document serves as a technical overview of the compound, consolidating available physicochemical data. It is important to note that as of the latest literature search, detailed experimental protocols, extensive biological activity studies, and specific applications for this compound are not publicly available in scientific literature or patent databases. The information presented herein is based on data from chemical suppliers and computational predictions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in potential research applications.

| Property | Value | Source |

| CAS Number | 1210275-42-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₃BrClF₂N | Chemical Supplier Catalogs |

| Molecular Weight | 278.48 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | This compound | Chemical Supplier Catalogs |

| Canonical SMILES | C1=C(C2=C(C(=C1F)Br)C(=C(N=C2)Cl)F) | Computational Prediction |

| InChI Key | Not available | - |

| Appearance | Not specified (likely solid) | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. Halogenated quinolines are typically synthesized through multi-step reactions involving cyclization and subsequent halogenation of a quinoline core. The precise methodology for introducing the bromo, chloro, and fluoro groups at the specified positions would require access to specific laboratory or patent documentation, which is not presently accessible.

General Synthetic Strategy (Hypothetical):

A potential, though unverified, synthetic approach could involve the construction of a difluorinated quinoline precursor followed by selective halogenation at the 3 and 4 positions. The workflow for such a hypothetical synthesis is outlined below.

Caption: A hypothetical synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is no published research detailing the biological activity of this compound. The quinoline scaffold is a common motif in many biologically active compounds, and halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. However, without experimental data, any discussion of its potential roles in signaling pathways or as a therapeutic agent would be purely speculative.

Applications and Areas for Future Research

Given the lack of published applications, the potential uses of this compound remain to be explored. As a halogenated heterocyclic compound, it could serve as a building block in medicinal chemistry for the synthesis of more complex molecules. Future research could focus on:

-

Elucidation of a reliable synthetic route.

-

Screening for biological activity across various assays (e.g., kinase inhibition, antimicrobial, anticancer).

-

Characterization of its physicochemical properties, such as solubility and stability.

-

Exploration as a scaffold for the development of novel chemical probes or drug candidates.

Safety and Handling

Specific safety and handling information for this compound is not well-documented. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical compound with a defined structure and basic chemical properties. However, a significant gap exists in the scientific literature regarding its synthesis, experimental data, and biological function. This document provides a summary of the available information and highlights the need for further research to unlock the potential of this molecule for the scientific and drug development communities.

In-Depth Technical Guide: 4-Bromo-3-chloro-5,8-difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-5,8-difluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the structural motifs present, this compound belongs to a class of molecules known for a wide array of biological activities. This document collates its fundamental physicochemical properties, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential roles in modulating key cellular signaling pathways.

Data Presentation

The quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 278.48 g/mol |

| Molecular Formula | C₉H₃BrClF₂N |

| CAS Number | 1210275-42-5 |

| Physical Form | Solid |

| SMILES String | BrC1=C(Cl)C=NC(C1=C(F)C=C2)=C2F |

| InChI Key | UISSAMSFPLEPEJ-UHFFFAOYSA-N |

Experimental Protocols

While specific experimental details for this compound are not extensively published, the following protocols are based on established methods for the synthesis and analysis of halogenated quinolines, such as the Friedländer synthesis.[1][2][3][4][5]

Representative Synthesis via Modified Friedländer Annulation

This protocol describes a plausible synthesis of a polysubstituted quinoline ring. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][4]

Materials:

-

2-amino-3,6-difluorobenzaldehyde

-

3-bromo-2-chloro-3-oxopropanal (or a suitable equivalent α-halo-β-dicarbonyl compound)

-

Base catalyst (e.g., piperidine, sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)

-

Ethanol or another suitable solvent

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3,6-difluorobenzaldehyde (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add 3-bromo-2-chloro-3-oxopropanal (1.1 equivalents) followed by a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 4-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic layer. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization of the Synthesized Compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Materials:

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

-

Infrared (IR) spectrometer

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer to determine the exact mass and confirm the molecular formula.

-

IR Spectroscopy: Obtain an IR spectrum of the compound to identify the characteristic functional groups present in the molecule.

-

Purity Analysis: Assess the purity of the final compound using HPLC.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are a prominent class of compounds in drug discovery, with many exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9][10] Halogenated quinolines, in particular, have been investigated as inhibitors of various protein kinases and signaling pathways implicated in cancer.[7][11][12][13]

Role as Kinase Inhibitors

Many quinoline-based small molecules have been developed as kinase inhibitors, targeting key enzymes in signaling pathways that drive tumor growth and proliferation.[7][12] These compounds often target receptors such as c-Met, vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR), thereby interfering with downstream pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK cascades.[13]

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by quinoline derivatives.

Modulation of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another critical regulator of cellular processes, including inflammation and cell survival. Aberrant NF-κB signaling is implicated in various diseases, including cancer. Some quinoline derivatives have been shown to inhibit this pathway.[14][15][16][17]

Caption: NF-κB signaling pathway and potential points of inhibition by quinoline derivatives.

General Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening a novel compound like this compound for potential biological activity.

Caption: A general workflow for the bioactivity screening of a novel chemical entity.

Conclusion

This compound is a halogenated quinoline with potential for further investigation in the field of drug discovery. Its structural similarity to other biologically active quinolines suggests that it may exhibit interesting properties as a modulator of key cellular pathways. The provided representative protocols offer a starting point for its synthesis and characterization, while the outlined signaling pathways highlight potential areas for future bioactivity screening and mechanistic studies. Further research is warranted to fully elucidate the therapeutic potential of this and similar compounds.

References

- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Characterization of 4-Bromo-3-chloro-5,8-difluoroquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 4-Bromo-3-chloro-5,8-difluoroquinoline. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also presented, offering a framework for researchers and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and known chemical shift ranges for similar halogenated and quinoline-based structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 9.0 - 9.2 | Singlet | - | H-2 |

| ~ 7.4 - 7.6 | Doublet of Doublets | ~ 9, 4 | H-6 |

| ~ 7.2 - 7.4 | Doublet of Doublets | ~ 9, 4 | H-7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-8a (C-F) |

| ~ 148 - 152 | C-5 (C-F) |

| ~ 145 - 148 | C-2 |

| ~ 140 - 143 | C-4a |

| ~ 135 - 138 | C-4 (C-Br) |

| ~ 128 - 132 | C-8 |

| ~ 125 - 128 | C-3 (C-Cl) |

| ~ 120 - 124 | C-6 |

| ~ 115 - 118 | C-7 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment | Description |

| 277/279/281 | [M]⁺ | Molecular ion peak cluster (isotopes of Br and Cl) |

| 242/244 | [M-Cl]⁺ | Loss of a chlorine radical |

| 198 | [M-Br]⁺ | Loss of a bromine radical |

| 163 | [M-Br-Cl]⁺ | Loss of both halogen radicals |

Table 4: Predicted Infrared (IR) Absorption Data

Sample Preparation: KBr pellet or thin film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3150 | Weak-Medium | Aromatic C-H stretch |

| 1600 - 1620 | Medium | C=N stretch (quinoline ring) |

| 1450 - 1580 | Strong | Aromatic C=C skeletal vibrations |

| 1200 - 1350 | Strong | C-F stretch |

| 1000 - 1100 | Strong | C-Cl stretch |

| 600 - 800 | Strong | C-Br stretch |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-25 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for chemical shift calibration (0 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Acquire the spectrum using a standard pulse program for ¹H NMR. Typical acquisition times are a few minutes.[1]

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks to determine the relative number of protons.

¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is generally required, typically 50-100 mg of the compound dissolved in 0.7 mL of deuterated solvent.[1]

-

Data Acquisition: Use a standard pulse program for ¹³C NMR with proton decoupling. Acquisition times are longer than for ¹H NMR, often ranging from 20 minutes to several hours, depending on the sample concentration.[2][3]

-

Processing: Process the data similarly to the ¹H spectrum. The solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used as the chemical shift reference.[4]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[5]

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of volatile organic solvents and water.[5][6]

-

Infusion: The diluted sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.[7]

-

Ionization: A high voltage is applied to the capillary needle, generating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.[7][8]

-

Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

Thin Solid Film Method

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[9]

-

Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[9]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean, empty salt plate should be acquired and automatically subtracted from the sample spectrum.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. arts-sciences.und.edu [arts-sciences.und.edu]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 4-Bromo-3-chloro-5,8-difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-chloro-5,8-difluoroquinoline. Due to the limited availability of experimental spectral data for this specific compound in public databases, this document leverages established principles of NMR spectroscopy, including substituent effects and spin-spin coupling rules, to forecast the chemical shifts, multiplicities, and coupling constants. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry for the identification and structural elucidation of this and related quinoline derivatives.

Predicted ¹H NMR Spectral Data

The structure of this compound contains three aromatic protons, designated as H-2, H-6, and H-7. The predicted chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the nitrogen atom in the quinoline ring and the halogen substituents (Bromine, Chlorine, and Fluorine).

The predicted ¹H NMR data is summarized in the table below. The chemical shifts are referenced to a standard internal TMS (Tetramethylsilane) at 0 ppm.

| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |

| H-2 | 8.7 - 9.0 | Singlet (s) | N/A |

| H-7 | 7.8 - 8.2 | Doublet of doublets of doublets (ddd) | ³J(H7-H6) ≈ 8.0 - 9.0 Hz, ³J(H7-F8) ≈ 8.0 - 10.0 Hz, ⁴J(H7-F5) ≈ 2.0 - 4.0 Hz |

| H-6 | 7.6 - 8.0 | Doublet of doublets of doublets (ddd) | ³J(H6-H7) ≈ 8.0 - 9.0 Hz, ³J(H6-F5) ≈ 8.0 - 10.0 Hz, ⁴J(H6-F8) ≈ 2.0 - 4.0 Hz |

Note: The predicted chemical shift ranges and coupling constants are estimates based on the analysis of substituent effects on the quinoline scaffold. Actual experimental values may vary.

Analysis of Predicted Spectrum

-

H-2: This proton is situated on the pyridine ring, adjacent to the electronegative nitrogen atom and influenced by the electron-withdrawing chloro and bromo substituents at positions 3 and 4, respectively. This cumulative deshielding effect is expected to shift its resonance significantly downfield, likely appearing as a singlet due to the absence of adjacent protons.

-

H-6 and H-7: These protons are located on the benzene ring and their chemical shifts are primarily influenced by the two fluorine atoms at positions 5 and 8. Both protons are expected to exhibit complex splitting patterns due to ortho coupling with each other (³J(H6-H7)), ortho coupling to the adjacent fluorine atom (³J(H,F)), and meta coupling to the more distant fluorine atom (⁴J(H,F)). This results in a predicted multiplicity of a doublet of doublets of doublets for both protons. The ortho ¹H-¹⁹F coupling constants are typically in the range of 8.0-10.0 Hz, while the meta ¹H-¹⁹F couplings are smaller, around 2.0-4.0 Hz.[1]

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard operating procedure for the acquisition of a ¹H NMR spectrum for a substituted quinoline compound like this compound.

A. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

B. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio)

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K (25 °C)

C. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualization of Spin-Spin Coupling

The following diagram illustrates the predicted spin-spin coupling interactions within the this compound molecule.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling network for this compound.

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Bromo-3-chloro-5,8-difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-3-chloro-5,8-difluoroquinoline. Due to the absence of publicly available experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and data from related quinoline derivatives, to present a comprehensive theoretical spectrum. This guide serves as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings. Included are a detailed experimental protocol for acquiring the ¹³C NMR spectrum, a tabulated summary of predicted chemical shifts, and a logical diagram illustrating the influence of substituents on the quinoline core.

Introduction

This compound is a highly substituted quinoline derivative. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, and the introduction of multiple halogen substituents can significantly modulate a molecule's physicochemical and biological properties. ¹³C NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such complex organic molecules. The unique electronic environment of each carbon atom in the structure results in a distinct resonance signal, providing a fingerprint of the molecule's carbon framework.

This guide will first outline a standard experimental protocol for obtaining a high-quality ¹³C NMR spectrum of the title compound. Subsequently, a detailed prediction and interpretation of the chemical shifts for all nine carbon atoms of the quinoline ring system will be presented. These predictions are based on the known effects of bromine, chlorine, and fluorine substitution on aromatic and heteroaromatic rings.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. The assignments are based on the additive effects of the substituents on the parent quinoline ring. The numbering of the quinoline ring is shown in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Predicted J-coupling (Hz) |

| C-2 | 151-154 | s | - |

| C-3 | 125-128 | s | - |

| C-4 | 120-123 | s | - |

| C-4a | 138-141 | t | J(C-F) ≈ 4-6 |

| C-5 | 152-155 | d | ¹J(C-F) ≈ 240-260 |

| C-6 | 118-121 | dd | ²J(C-F) ≈ 20-25, ³J(C-F) ≈ 3-5 |

| C-7 | 120-123 | dd | ²J(C-F) ≈ 20-25, ³J(C-F) ≈ 3-5 |

| C-8 | 154-157 | d | ¹J(C-F) ≈ 245-265 |

| C-8a | 145-148 | t | J(C-F) ≈ 4-6 |

Note: Chemical shifts are referenced to a standard internal reference (e.g., TMS at 0.00 ppm). The multiplicity and coupling constants are predictions based on typical C-F coupling interactions.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol provides a general procedure for acquiring the ¹³C NMR spectrum of this compound. Optimization of parameters may be necessary depending on the specific instrumentation and sample concentration.

3.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for quinoline derivatives.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

3.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 200-250 ppm.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (AQ): 1-2 seconds.

-

Temperature: 298 K (25 °C).

-

3.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals (note: for ¹³C NMR, integrals are not always proportional to the number of carbons).

-

Analyze the chemical shifts and coupling patterns.

Visualization of Substituent Effects

The following diagrams illustrate the logical relationships within the molecule and the experimental workflow.

Caption: Influence of substituents on the ¹³C chemical shifts of the quinoline core.

Caption: Experimental workflow for ¹³C NMR analysis.

Interpretation of the Predicted Spectrum

-

Quaternary Carbons (C-3, C-4, C-4a, C-8a): These carbons will appear as sharp singlets or multiplets due to C-F coupling, and their signals will generally be of lower intensity compared to the protonated carbons. The carbons directly bonded to halogens (C-3 and C-4) will experience significant shifts. The ipso-effect of chlorine at C-3 is expected to be deshielding, while the "heavy atom effect" of bromine at C-4 may result in a slight shielding compared to the parent quinoline.

-

Fluorinated Carbons (C-5, C-8): The carbons directly attached to fluorine (C-5 and C-8) will exhibit the most downfield shifts due to the high electronegativity of fluorine. These signals will appear as doublets with large one-bond C-F coupling constants (¹J(C-F)), typically in the range of 240-265 Hz.

-

Protonated Carbons (C-2, C-6, C-7): The chemical shift of C-2 will be significantly influenced by the adjacent nitrogen atom, resulting in a downfield shift. C-6 and C-7 are expected to show complex splitting patterns due to two- and three-bond couplings to the fluorine atoms at positions 5 and 8, respectively. These will likely appear as doublets of doublets.

-

Bridgehead Carbons (C-4a, C-8a): These quaternary carbons are part of both rings and their chemical shifts are influenced by multiple substituents. They are expected to show smaller couplings to the fluorine atoms.

Conclusion

This technical guide provides a robust theoretical framework for the ¹³C NMR analysis of this compound. The predicted chemical shifts and coupling patterns, in conjunction with the detailed experimental protocol, offer a valuable starting point for researchers working with this compound. The provided visualizations aid in understanding the structural influences on the NMR spectrum and the logical flow of the experimental process. While the data presented is predictive, it is based on well-established principles and provides a reliable guide for the interpretation of experimentally obtained spectra.

Mass Spectrometry of 4-Bromo-3-chloro-5,8-difluoroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 4-Bromo-3-chloro-5,8-difluoroquinoline. Due to the absence of published experimental mass spectra for this specific compound, this guide is based on theoretical calculations and established fragmentation patterns of related halogenated and quinoline-based structures.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be characterized by a distinctive isotopic pattern in the molecular ion region due to the presence of bromine and chlorine isotopes. The primary fragmentation pathways are predicted to involve the loss of halogen atoms and the cleavage of the quinoline ring.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Key Ions

| m/z (Predicted) | Ion Formula | Proposed Fragment | Relative Abundance (%) |

| 292.9/294.9/296.9 | [C₉H₂BrClF₂N]⁺ | Molecular Ion (M⁺) | 100 |

| 214.0/216.0 | [C₉H₂ClF₂N]⁺ | [M-Br]⁺ | 40 |

| 258.0/260.0 | [C₉H₂BrF₂N]⁺ | [M-Cl]⁺ | 30 |

| 187.0 | [C₉H₂F₂N]⁺ | [M-Br-Cl]⁺ | 60 |

| 160.0 | [C₈H₂FN]⁺ | [M-Br-Cl-HCN]⁺ | 25 |

Note: The relative abundances are estimations based on common fragmentation patterns of similar compounds and serve as a general guide.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is anticipated to initiate with the loss of the most labile halogen atom, followed by subsequent eliminations. The stable quinoline ring system is expected to influence the fragmentation cascade. A key fragmentation step for quinoline and its derivatives is the characteristic loss of a neutral molecule of hydrogen cyanide (HCN).

Experimental Protocol

This section outlines a general-purpose experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system, a common technique for the analysis of volatile and semi-volatile organic compounds.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile organic solvent such as dichloromethane or ethyl acetate to create a stock solution of 1 mg/mL.

-

Dilution: Prepare a working solution with a concentration range of 1-10 µg/mL by diluting the stock solution with the same solvent. The optimal concentration should be determined empirically to avoid detector saturation.

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the GC-MS system.

3.2. Instrumentation and Conditions

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is suitable for this analysis.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for generating reproducible fragmentation patterns.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 280°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

Scan Rate: 2 scans/second.

-

3.3. Data Acquisition and Analysis

-

Blank Injection: Inject a solvent blank to ensure the system is free from contaminants.

-

Sample Injection: Inject 1 µL of the prepared sample solution into the GC-MS system.

-

Data Processing: The acquired data should be processed using the instrument's software. This includes background subtraction and peak integration. The resulting mass spectrum should be compared with the theoretical isotopic pattern and fragmentation predictions.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Proposed fragmentation pathway of this compound.

An In-depth Technical Guide to 4-Bromo-3-chloro-5,8-difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chloro-5,8-difluoroquinoline is a halogenated quinoline derivative with potential applications in chemical synthesis and drug discovery. This document provides a concise summary of its known physical properties. Despite a comprehensive search of available scientific literature and chemical supplier databases, detailed experimental data, including specific melting point, boiling point, and solubility, remains largely unpublished. Similarly, information regarding its biological activity and associated signaling pathways is not currently available. This guide presents the confirmed chemical identity and basic physical data for this compound and highlights the current gaps in publicly accessible research.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 1210275-42-5 | ChemicalBook[1] |

| Molecular Formula | C₉H₃BrClF₂N | Sigma-Aldrich |

| Molecular Weight | 278.48 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

Note: Specific quantitative data for melting point, boiling point, and solubility are not available in the searched resources.

Experimental Protocols

A thorough review of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis or characterization of this compound. While general methods for the synthesis of substituted quinolines are described in various patents, a protocol explicitly detailing the preparation and purification of this specific compound could not be located.[2][3]

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been described in the scientific literature.

Logical Relationships in Synthesis (Hypothetical)

Given the absence of a specific synthesis protocol, a generalized logical workflow for the potential synthesis of halogenated quinolines is presented below. This diagram illustrates a conceptual pathway and does not represent a validated experimental procedure for the title compound.

Caption: A generalized workflow for quinoline synthesis.

Conclusion

This compound is a defined chemical entity with established basic properties such as its molecular formula and weight. However, there is a significant lack of detailed, publicly accessible experimental data regarding its specific physical properties, synthesis, and biological activity. This presents an opportunity for further research to characterize this compound and explore its potential applications in medicinal chemistry and materials science. Researchers are encouraged to report such data to enrich the collective understanding of this and similar halogenated quinolines.

References

- 1. This compound | 1210275-42-5 [amp.chemicalbook.com]

- 2. KR102242238B1 - Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them - Google Patents [patents.google.com]

- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 4-Bromo-3-chloro-5,8-difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-chloro-5,8-difluoroquinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information on the solubility of quinoline and its derivatives, outlines a general experimental protocol for solubility determination, and discusses factors influencing the solubility of such compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₃BrClF₂N | - |

| Molecular Weight | 278.48 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| CAS Number | 1210275-42-5 | [2] |

Solubility Profile

Quinoline, the parent compound, is slightly soluble in cold water but demonstrates good solubility in hot water and a wide range of organic solvents[3]. The solubility of quinoline derivatives is significantly influenced by the nature of their substituents. The introduction of halogen atoms (Bromo, Chloro, Fluoro) and the quinoline core structure suggests that this compound is likely to be a lipophilic compound with low aqueous solubility. Generally, as the lipophilicity (indicated by an increased partition coefficient) of quinoline derivatives increases, their aqueous solubility tends to decrease[4].

For drug development purposes, solubility is often assessed in a range of aqueous buffers and organic solvents. Given its structure, this compound is expected to exhibit higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents, and lower solubility in aqueous solutions across the physiological pH range.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, adapted from established guidelines for biopharmaceutics classification[5].

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Solvents:

-

pH 1.2 Buffer (e.g., 0.1 N HCl)

-

pH 4.5 Buffer (e.g., Acetate buffer)

-

pH 6.8 Buffer (e.g., Phosphate buffer)

-

Purified Water

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

-

Shake-flask apparatus or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate flasks. The excess solid should be visually apparent.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium[5].

-

-

Sample Processing:

-

After equilibration, allow the flasks to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Centrifuge the sample to remove any remaining suspended solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions and the saturated supernatant samples by a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant samples from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL or mol/L.

-

The workflow for this experimental protocol can be visualized as follows:

Signaling Pathways and Biological Activity

There is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. However, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer effects[6][7].

Many quinoline-based anticancer agents are known to exert their effects by intercalating into DNA, thereby inhibiting DNA replication and transcription, or by inhibiting key enzymes such as topoisomerases. A hypothetical signaling pathway illustrating this general mechanism of action for a quinoline derivative is presented below. It is important to note that the specific involvement of this compound in this or any other pathway has not been experimentally determined.

Conclusion

While specific experimental data on the solubility of this compound is currently lacking, this guide provides a framework for understanding its likely solubility characteristics based on the behavior of related compounds. The provided experimental protocol offers a robust method for determining its solubility in various media, which is a critical parameter for any further research or development involving this compound. The biological activity of this specific molecule remains an area for future investigation, though the quinoline scaffold suggests potential for pharmacological effects.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 1210275-42-5 [amp.chemicalbook.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jptcp.com [jptcp.com]

4-Bromo-3-chloro-5,8-difluoroquinoline safety and hazards

An in-depth technical guide to the safety and hazards of 4-Bromo-3-chloro-5,8-difluoroquinoline, designed for researchers, scientists, and drug development professionals.

Disclaimer: Specific safety and hazard data for this compound are not publicly available. This guide is based on a qualitative assessment of structurally similar halogenated aromatic compounds and quinolines. It is for informational purposes and should not replace a compound-specific Safety Data Sheet (SDS). All laboratory procedures should be performed by trained individuals implementing appropriate safety measures.

Introduction

This compound is a halogenated derivative of quinoline. Due to the absence of specific toxicological data, it is prudent to handle this compound with significant care, assuming it may exhibit hazards characteristic of its chemical class. This document outlines potential hazards and recommended safety protocols derived from data on analogous compounds.

Potential Hazard Identification and Classification

A qualitative hazard assessment based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) for similar compounds suggests that this compound may pose the following risks:

Table 1: Postulated GHS Hazard Classification

| Hazard Class | Potential Hazard Statement(s) |

|---|---|

| Acute Toxicity (Oral) | Toxic or Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. |

| Carcinogenicity | May cause cancer or is suspected of causing cancer. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

| Hazardous to the Aquatic Environment (Chronic) | Toxic to aquatic life with long-lasting effects. |

Note: This classification is extrapolated and not based on experimental data for this compound.

Physical and Chemical Properties (Predicted)

No experimentally determined physical and chemical properties for this compound were found.

Table 2: Predicted Physical and Chemical Properties

| Property | Predicted Value/Information |

|---|---|

| Molecular Formula | C₉H₃BrClF₂N |

| Molecular Weight | 278.48 g/mol |

| Appearance | Likely a solid at standard conditions. |

| Solubility | Expected to be poorly soluble in water and soluble in common organic solvents. |

| Stability | Anticipated to be stable under standard laboratory conditions. Should be stored away from strong oxidizing agents. |

| Hazardous Decomposition Products | Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen halides (HBr, HCl, HF). |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are generalized for handling potentially hazardous research chemicals.

Engineering Controls

-

All manipulations of this compound should be conducted in a well-ventilated laboratory.

-

A certified chemical fume hood is mandatory for procedures that could generate dust or aerosols.

-

Ensure unobstructed access to safety showers and eyewash stations.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye and Face | Chemical safety goggles or safety glasses with side shields.[1][2][3][4] A face shield should be worn over goggles for splash hazards.[3][4] | Protects against splashes, dust, and projectiles. |

| Skin | Chemical-resistant lab coat.[2][3] Nitrile or other suitable chemical-resistant gloves.[2][3][5] | Prevents skin contact with the chemical. |

| Respiratory | A NIOSH-approved respirator may be required if work is performed outside a fume hood or if aerosolization is possible.[3] | Prevents inhalation of dust or vapors. |

| Footwear | Closed-toe, chemical-resistant shoes.[3][5] | Protects feet from spills and falling objects. |

Hygiene and Handling Practices

-

Avoid all direct contact with the compound.

-

Prevent the inhalation of dust and vapors.

-

Prohibit eating, drinking, and smoking in the laboratory.[6]

-

Thoroughly wash hands with soap and water after handling, even when gloves are worn.[6]

Storage Requirements

-

Keep the container tightly sealed.

-

Store in a designated, cool, dry, and well-ventilated area.

-

Segregate from incompatible materials, particularly strong oxidizing agents.

Spill and Emergency Response

-

Minor Spills:

-

Alert others in the vicinity.

-

Don appropriate PPE.

-

For solid spills, carefully sweep to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[7]

-

Place the contained spill material into a labeled, sealed container for hazardous waste disposal.[7][8]

-

Decontaminate the spill area with a suitable cleaning agent.[7]

-

-

Major Spills:

Visualizations

Diagram 1: General Workflow for Handling Potentially Hazardous Chemicals

Caption: A generalized workflow for the safe handling of a potentially hazardous research chemical.

References

- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 2. PPE and Safety for Chemical Handling [acsmaterial.com]

- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]

- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 6. chemos.de [chemos.de]

- 7. ut.edu [ut.edu]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

The Emergence of a Polyhalogenated Quinoline: A Technical Guide to 4-Bromo-3-chloro-5,8-difluoroquinoline

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the available information on 4-Bromo-3-chloro-5,8-difluoroquinoline, a polyhalogenated aromatic heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document summarizes the compound's properties, outlines plausible synthetic strategies based on established quinoline synthesis methodologies, and discusses its potential applications as a chemical building block.

There is no definitive public record of the initial discovery or first synthesis of this compound. The compound, identified by the CAS Number 1210275-42-5, is available from several commercial chemical suppliers, indicating its successful synthesis and utility as a research chemical. Its molecular formula is C₉H₃BrClF₂N, with a molecular weight of 278.48 g/mol .

Physicochemical Properties and Data

Quantitative data for this compound is summarized in the table below. This information is critical for its application in synthetic chemistry, allowing for accurate measurements and stoichiometry in experimental setups.

| Property | Value | Source |

| CAS Number | 1210275-42-5 | Commercial Suppliers |

| Molecular Formula | C₉H₃BrClF₂N | Calculated |

| Molecular Weight | 278.48 g/mol | Calculated |

| Appearance | Solid (predicted) | Inferred |

| Purity | Varies by supplier | Commercial Suppliers |

Plausible Synthetic Pathways

A logical synthetic approach would likely involve the construction of a difluorinated aniline precursor, which would then undergo cyclization to form the quinoline core. Subsequent chlorination and bromination at positions 3 and 4, respectively, would yield the final product. The regioselectivity of these halogenation reactions is a critical aspect of the synthesis design.

A potential generalized workflow for the synthesis is depicted below:

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Substituted Quinolines: Synthesis, Biological Activity, and Structure-Activity Relationships

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Its derivatives, both natural and synthetic, exhibit a vast spectrum of biological activities, making them privileged structures in the development of new therapeutic agents.[2][3] This technical guide provides a comprehensive review of substituted quinolines, focusing on their synthesis, diverse pharmacological applications, and the critical structure-activity relationships that govern their efficacy.

Synthesis of Substituted Quinolines

The construction of the quinoline ring system has been a subject of extensive research for over a century.[4] Synthetic strategies have evolved from classical, often harsh, name reactions to modern, more efficient and environmentally friendly methods.[5][6]

Classical Synthetic Methods

Several foundational methods are still widely recognized and utilized for quinoline synthesis:

-

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[7][8] It is a robust method but can be harsh. Variations have been developed, including using microwave irradiation to improve efficiency.[4]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines, typically under acidic conditions, allowing for the synthesis of a wider range of substituted quinolines.[9][10]

-

Friedländer Annulation: This popular and versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group.[2][3] It offers good yields and regioselectivity. Modern variations utilize catalysts like iodine, p-toluenesulfonic acid, or even eco-friendly options like nano-carbon aerogels under microwave conditions.[2][11]

-

Combes Synthesis: This acid-catalyzed reaction condenses an aniline with a β-diketone to form the quinoline ring.[7][12]

Modern Synthetic Approaches

Recent advancements have focused on improving yield, functional group tolerance, and sustainability.[5][13]

-

Metal-Catalyzed Reactions: Transition metals like copper, rhodium, and cobalt are used to catalyze C-H bond activation and oxidative annulation strategies, providing efficient routes to complex quinoline derivatives under milder conditions.[13]

-

Microwave-Assisted Synthesis: The use of microwave irradiation significantly reduces reaction times and can improve yields in classical methods like the Skraup and Friedländer syntheses.[4][11]

-

Green Chemistry Approaches: To minimize environmental impact, new protocols utilize water as a solvent, reusable solid acid catalysts (like Amberlyst-15 or Nafion NR50), ionic liquids, and photocatalysis.[5][6][11]

Experimental Protocol: Representative Friedländer Synthesis

The following provides a generalized protocol for the synthesis of a polysubstituted quinoline via a microwave-assisted Friedländer reaction.

Objective: To synthesize a 2,3,7-trisubstituted quinoline derivative.

Materials:

-

1-amino-4-bromo benzaldehyde (1 mmol)

-

Ethyl acetoacetate (1.2 mmol)

-

Hydrochloric acid (HCl) as catalyst

-

Water as solvent

-

Microwave reactor

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) plate

-

Column chromatography setup (Silica gel)

Procedure:

-

A mixture of 1-amino-4-bromo benzaldehyde (1 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of HCl is prepared in water.

-

The reaction vessel is placed in a microwave reactor.

-

The mixture is irradiated at a specified temperature (e.g., 100-120°C) for a short duration (e.g., 15-30 minutes).

-

Reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is extracted using an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure trisubstituted quinoline.[2]

Biological Activities and Therapeutic Potential

Quinoline derivatives are renowned for their broad spectrum of pharmacological activities.[1][2] This versatility has led to the development of numerous quinoline-based drugs for various diseases.[14][15]

Anticancer Activity

Substituted quinolines have shown significant potential as anticancer agents, acting through various mechanisms.[15] They have demonstrated cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer.[16][17]

-

Mechanism of Action: Key mechanisms include the inhibition of tyrosine kinases (e.g., EGFR), topoisomerase, and tubulin polymerization.[15] Some derivatives also induce apoptosis, disrupt cell migration, and cause cell cycle arrest.[15][18]

-

Structure-Activity Relationship (SAR): The anticancer activity is highly dependent on the substitution pattern. For example, in a series of 2-arylquinolines, C-6 substituted derivatives showed potent activity against prostate (PC3) and cervical (HeLa) cancer cells.[17] The lipophilicity of the molecule often correlates with cytotoxic effects.[17] For some 8-hydroxyquinoline-5-sulfonamides, substitution on the sulfonamide nitrogen resulted in the most effective derivatives against multiple cancer lines.[19]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylquinolines | HeLa (Cervical) | 8.3 | [17] |

| 2-Arylquinolines | PC3 (Prostate) | 31.37 | [17] |

| 8-Amino-5-(aryloxy)quinoline | T47D (Breast) | 0.016 | [20] |

| 2-(Quinoline-4-carbonyl)hydrazide | MCF-7 (Breast) | 2.71 | [21] |

| 8-Hydroxyquinoline-5-sulfonamide | C-32 (Melanoma) | ~5-10 | [19] |

Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs, such as quinine, chloroquine, and mefloquine.[4][14] Research continues to focus on developing new quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum.[22][23]

-

Mechanism of Action: Many 4-aminoquinolines are thought to act by accumulating in the parasite's acidic food vacuole, where they interfere with the polymerization of heme into hemozoin, leading to a toxic buildup of free heme.

-

Structure-Activity Relationship (SAR): For 4-substituted quinolines, a 7-chloro group on the quinoline nucleus is considered optimal for activity.[24] The nature of the aminoalkyl side chain at the C-4 position is also critical; a chain of 2-5 carbons between the nitrogen atoms is often preferred.[24] Hybrid molecules, combining the quinoline scaffold with other pharmacophores like pyrazole or sulfonamides, have yielded compounds with potent activity against chloroquine-resistant strains.[22][25]

| Compound Class | P. falciparum Strain | IC50 (µM) | Reference |

| Quinoline-Dioxoisoindoline Hybrid | W2 (CQ-Resistant) | 0.097 | [22] |

| Quinoline-Sulfonamide Hybrid | 3D7 (CQ-Sensitive) | 0.01 | [25] |

| Quinoline-Sulfonamide Hybrid | K1 (CQ-Resistant) | 0.36 | [25] |

| 1,2,3-Triazol-1-yl quinoline | W2 (CQ-Resistant) | 1.4 | [26] |

Antibacterial and Antiviral Activities

-

Antibacterial: Fluoroquinolones (e.g., ciprofloxacin) are a major class of synthetic broad-spectrum antibacterial agents.[14] SAR studies show that a fluorine atom at C-6 and a piperazinyl ring at C-7 enhance the spectrum of activity.[27][28] Novel quinoline derivatives continue to be explored as inhibitors of bacterial enzymes like peptide deformylase.[29]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 3-Quinolinecarboxylic Acid | E. coli | 0.25 | [28] |

| 6-Amino-4-methyl-1H-quinoline-2-one | Bacillus cereus | 3.12 | [29] |

-

Antiviral: Quinoline analogues have demonstrated broad-spectrum antiviral activity, notably against coronaviruses (including SARS-CoV-2) and Influenza A virus (IAV).[30][31] Chloroquine and hydroxychloroquine were found to be potent inhibitors of several coronaviruses in vitro, likely by interfering with viral entry.[30] Recently synthesized quinoline derivatives containing piperazine moieties have shown promising anti-IAV activity by inhibiting viral RNA transcription and replication.[31]

| Compound Class | Virus | EC50 / IC50 (µM) | Reference |

| Chloroquine | HCoV-OC43 | ~1.0 | [30] |

| Hydroxychloroquine | SARS-CoV-2 | ~0.72 | [30] |

| Quinoline-Piperazine Derivative | Influenza A (H3N2) | 0.88 | [31] |

Neuroprotective Activity

Certain substituted quinolines, particularly 8-hydroxyquinolines, have emerged as multifunctional agents for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[32][33] Their neuroprotective effects are attributed to their ability to chelate metal ions, reduce oxidative stress, and inhibit key enzymes like monoamine oxidase (MAO-B) and acetylcholinesterase (AChE).[32]

Structure-Activity Relationship (SAR) Analysis

Understanding SAR is crucial for optimizing lead compounds and designing more potent and selective drugs. The process is iterative, involving chemical synthesis, biological testing, and data analysis to build a predictive model of how structural modifications affect activity.

Key SAR Insights for the Quinoline Scaffold:

-

Position 4: Substitution at C-4 is critical for antimalarial activity. An amino group linked to a basic side chain is a common feature.[24]

-

Position 7: A chloro or trifluoromethyl group at C-7 often enhances antimalarial and anticancer activities.[24][34]

-

Position 2: Modifications at C-2 with aryl or styryl groups can lead to potent anticancer compounds.[16][17]

-

Positions 6 & 8: Substitutions at C-6 (e.g., fluorine in fluoroquinolones) and C-8 (e.g., the amino group in primaquine) are crucial for antibacterial and antimalarial properties, respectively.[27]

Signaling Pathways and Molecular Targets

The therapeutic effects of substituted quinolines are a result of their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Anticancer Signaling: Kinase Inhibition

Many quinoline-based anticancer agents function as kinase inhibitors. By binding to the ATP-binding site of protein kinases like EGFR or VEGFR, they block the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Conclusion

The substituted quinoline framework remains a highly productive scaffold in the quest for novel therapeutic agents. Its synthetic tractability allows for extensive structural diversification, enabling fine-tuning of its pharmacological properties. From classical antimalarials to modern targeted cancer therapies and potential neuroprotective agents, quinoline derivatives continue to be a major focus of research. Future directions will likely involve the greater use of green synthetic methods, the development of multi-target hybrid drugs to overcome resistance, and the application of computational methods to rationally design the next generation of quinoline-based medicines.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. scribd.com [scribd.com]

- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 9. iipseries.org [iipseries.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 16. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pharmacy180.com [pharmacy180.com]

- 25. mdpi.com [mdpi.com]

- 26. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]